

Fhd-286 off-target effects in non-cancerous cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fhd-286

Cat. No.: B8820906

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FHD-286 Technical Support Center

This technical support resource provides troubleshooting guides and frequently asked questions regarding the off-target effects of **FHD-286**, a dual inhibitor of the BRG1 (SMARCA4) and BRM (SMARCA2) ATPases. The information is intended for researchers, scientists, and drug development professionals utilizing this compound in preclinical and translational studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **FHD-286**?

A1: **FHD-286** is an orally bioavailable, allosteric small molecule that potently and selectively inhibits the ATPase activity of BRG1 (SMARCA4) and BRM (SMARCA2).[1] These two proteins are the mutually exclusive catalytic subunits of the mammalian SWI/SNF (BAF) chromatin remodeling complex.[2] By inhibiting the BAF complex, **FHD-286** disrupts chromatin remodeling and gene expression, leading to the downregulation of oncogenic pathways and promoting the differentiation of cancer cells, particularly in hematologic malignancies.[3]

Q2: What are the intended on-target effects of **FHD-286** in cancer models?

A2: In preclinical models of acute myeloid leukemia (AML), **FHD-286** has been shown to induce the expression of myeloid differentiation markers, such as CD11b.[3] This leads to a shift from a stem-like state to myeloid maturation, ultimately causing cell growth defects and cell death.[3] The intended therapeutic effect is to force malignant blast cells to terminally differentiate, thereby inhibiting tumor proliferation.[2]

Q3: Is there information on direct molecular off-target effects in non-cancerous cells?

A3: Publicly available data primarily focuses on the systemic, clinically observed adverse events rather than specific molecular off-target binding profiles in non-cancerous cells. Because the targets, BRG1 and BRM, are core components of a fundamental cellular machine (the BAF complex) present in virtually all cell types, on-target inhibition in non-malignant tissues is the likely cause of the observed adverse events. Researchers should anticipate that inhibiting such a crucial regulator of gene expression could have effects in any cell line or model system.

Troubleshooting Guides

Q4: We are observing signs consistent with Differentiation Syndrome in our in vivo models. Is this a known effect?

A4: Yes, Differentiation Syndrome (DS) is a major, and the most common serious, treatment-related adverse event (TRAE) associated with **FHD-286**.^[4] It is considered a consequence of the drug's mechanism of action in promoting the differentiation of myeloid cells.^{[4][5]} In the Phase 1 clinical trial in patients with advanced myeloid malignancies, an independent committee identified DS in 15% of patients, with some cases being severe (Grade 3 or 4).^[4]

- Troubleshooting Steps:
 - Monitor Closely: In animal models, monitor for symptoms such as respiratory distress, fever, weight gain, and organ infiltration.
 - Histopathology: Perform histopathological analysis of key organs (lungs, liver, spleen) to look for infiltration by maturing myeloid cells.
 - Biomarker Analysis: Use flow cytometry to analyze peripheral blood and bone marrow for an increase in mature myeloid markers (e.g., CD11b, CD14) alongside a reduction in blast counts.

Q5: Our experiments are showing signs of hepatotoxicity (e.g., elevated liver enzymes, cell death in hepatic cell lines). Is this expected?

A5: Yes, liver-related adverse events have been consistently reported. In clinical studies, increased alanine aminotransferase (ALT) and increased blood bilirubin were among the most common TRAEs.[1][4][5][6] A dose-limiting Grade 3 hyperbilirubinemia was also reported.[1][4] This suggests that **FHD-286** has the potential for hepatotoxicity.

- Troubleshooting Steps:
 - In Vitro Testing: If you observe toxicity in non-hepatic cell lines, test **FHD-286** on a hepatic cell line (e.g., HepG2) or primary hepatocytes to determine if there is specific sensitivity.
 - Dose-Response: Perform a careful dose-response and time-course experiment to identify the toxicity threshold in your model system.
 - Mechanism of Death: Assess whether cell death is occurring via apoptosis or necrosis to better understand the toxic mechanism.

Q6: What other systemic adverse events were observed clinically that might translate to preclinical models?

A6: Besides Differentiation Syndrome and hepatotoxicity, a range of other TRAEs were noted in Phase 1 studies across different patient populations (AML/MDS and uveal melanoma). These provide clues for potential off-target or systemic on-target effects to monitor in preclinical models.

- Common Events (All Grades): Dry mouth, rash, fatigue, dysgeusia (altered taste), and nausea/vomiting.[4][5]
- Serious Events (Grade ≥ 3): Muscular weakness, stomatitis (mouth sores), hypocalcemia, and anemia.[1][5]

If your in vivo models exhibit symptoms like weight loss, reduced activity, skin lesions, or neurological signs, they could be related to these known systemic effects.

Data Presentation: Summary of Clinical Adverse Events

Table 1: Treatment-Related Adverse Events (TRAEs) in the Phase 1 Study of **FHD-286** in AML/MDS

Adverse Event	Frequency (Any Grade)	Frequency (Grade ≥ 3)	Citations
Dry Mouth	27.5%	-	[1] [4]
Increased Alanine Aminotransferase (ALT)	20%	7.5%	[1] [4]
Increased Blood Bilirubin	22.5%	12.5%	[1] [5]
Rash	20%	-	[1] [5]
Differentiation Syndrome (DS)	10-15%	7.5%	[1] [4]
Stomatitis	-	7.5%	[1] [5]
Hypocalcemia	-	7.5%	[1] [5]

| Muscular Weakness | - | Dose-limiting toxicity reported [[1](#)][[4](#)] |

Table 2: Treatment-Related Adverse Events (TRAEs) in the Phase 1 Study of **FHD-286** in Metastatic Uveal Melanoma

Adverse Event	Frequency (Any Grade)	Frequency (Grade ≥ 3)	Citations
Dysgeusia	Most Common	-	
Fatigue	Most Common	-	
AST Increase	Most Common	-	
Nausea/Vomiting	Most Common	-	
Dry Mouth	Most Common	-	
Rash	Most Common	Included	
Anemia	-	Included	
Asthenia	-	Included	
ALP Increase	-	Included	
Hypokalemia	-	Included	

| Muscular Weakness | - | Included | |

Experimental Protocols

Protocol 1: Assessing Myeloid Differentiation by Flow Cytometry

- Objective: To quantify the expression of cell surface markers associated with myeloid differentiation (e.g., CD11b) and stemness (e.g., CD34) in response to **FHD-286** treatment. This method is based on the pharmacodynamic assessments used in clinical trials.[\[7\]](#)
- Materials:
 - AML cell lines (e.g., MOLM-13, MV4-11) or primary patient-derived cells.
 - **FHD-286** compound and vehicle control (e.g., DMSO).
 - FACS buffer (PBS + 2% FBS).
 - Fluorochrome-conjugated antibodies: anti-CD11b, anti-CD34, anti-CD45.

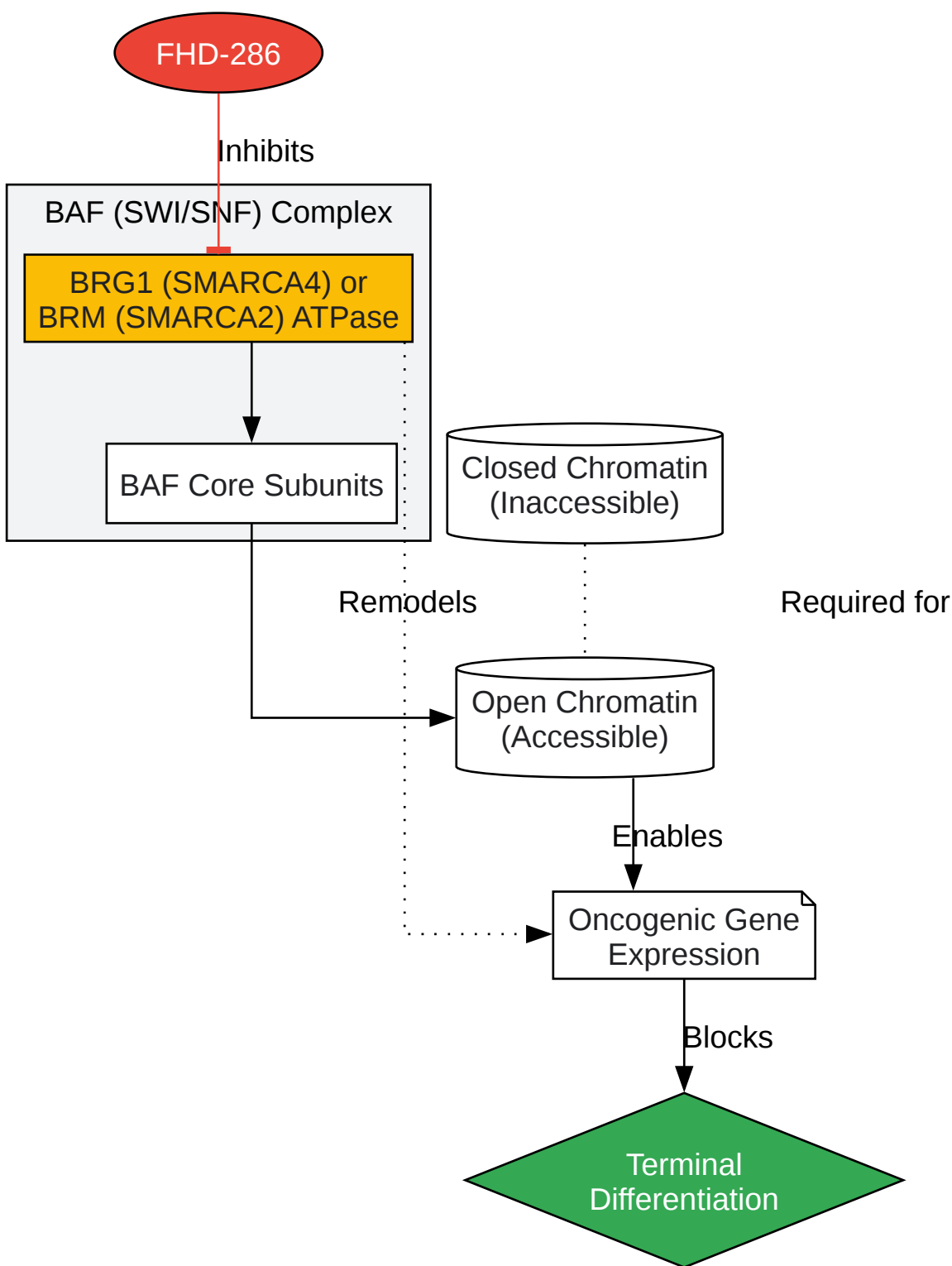
- Viability dye (e.g., 7-AAD or DAPI).
- Flow cytometer.
- Procedure:
 - Cell Culture: Seed AML cells at an appropriate density and treat with a dose range of **FHD-286** or vehicle control for the desired time (e.g., 48-96 hours).
 - Cell Harvesting: Harvest cells, wash with cold PBS, and count them.
 - Staining: Resuspend approximately 1×10^6 cells in 100 μ L of FACS buffer. Add the viability dye and antibodies according to the manufacturer's recommendations. Incubate in the dark for 30 minutes at 4°C.
 - Washing: Wash cells twice with 1 mL of FACS buffer to remove unbound antibodies.
 - Acquisition: Resuspend the cell pellet in 500 μ L of FACS buffer and acquire data on a flow cytometer.
 - Analysis: Gate on live, single cells using the viability dye and scatter properties. Within the live cell population (or CD45-gated blasts for primary samples), quantify the percentage of cells positive for CD11b and the percentage of cells positive for CD34. An increase in the CD11b+ population and a decrease in the CD34+ population indicate differentiation.

Protocol 2: In Vitro Hepatotoxicity Screening

- Objective: To assess the potential for **FHD-286** to induce cytotoxicity in liver-derived cells, based on clinical observations of elevated liver enzymes.
- Materials:
 - Hepatocellular carcinoma cell line (e.g., HepG2) or primary human hepatocytes.
 - **FHD-286** compound and vehicle control.
 - Positive control for hepatotoxicity (e.g., Acetaminophen).

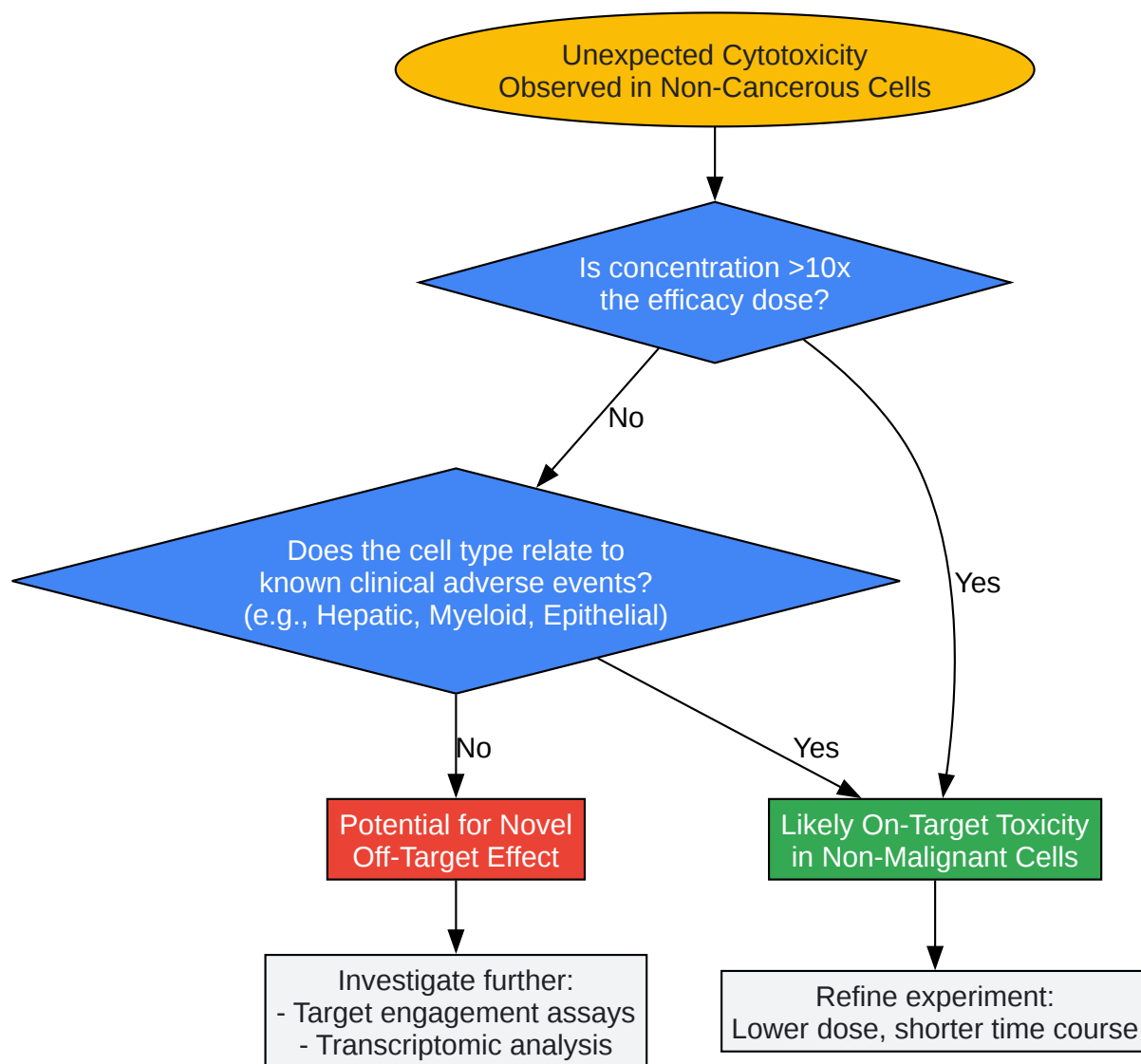
- Cell viability assay kit (e.g., MTS or CellTiter-Glo).
- LDH cytotoxicity assay kit.
- Procedure:
 - Cell Seeding: Seed HepG2 cells in 96-well plates and allow them to adhere overnight.
 - Treatment: Treat cells with a serial dilution of **FHD-286**, vehicle control, and a positive control. Incubate for 24, 48, and 72 hours.
 - Cell Viability Assessment: At each time point, measure cell viability using an MTS or equivalent assay according to the manufacturer's protocol. This measures mitochondrial activity in living cells.
 - Cytotoxicity Assessment: At the same time points, collect the cell culture supernatant to measure the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage and necrosis, using an LDH assay kit.
 - Data Analysis: Normalize viability and cytotoxicity data to the vehicle-treated control cells. Calculate IC50 values for the reduction in viability and EC50 values for the induction of LDH release. Compare these values to the concentrations required for on-target efficacy in cancer cells.

Visualizations



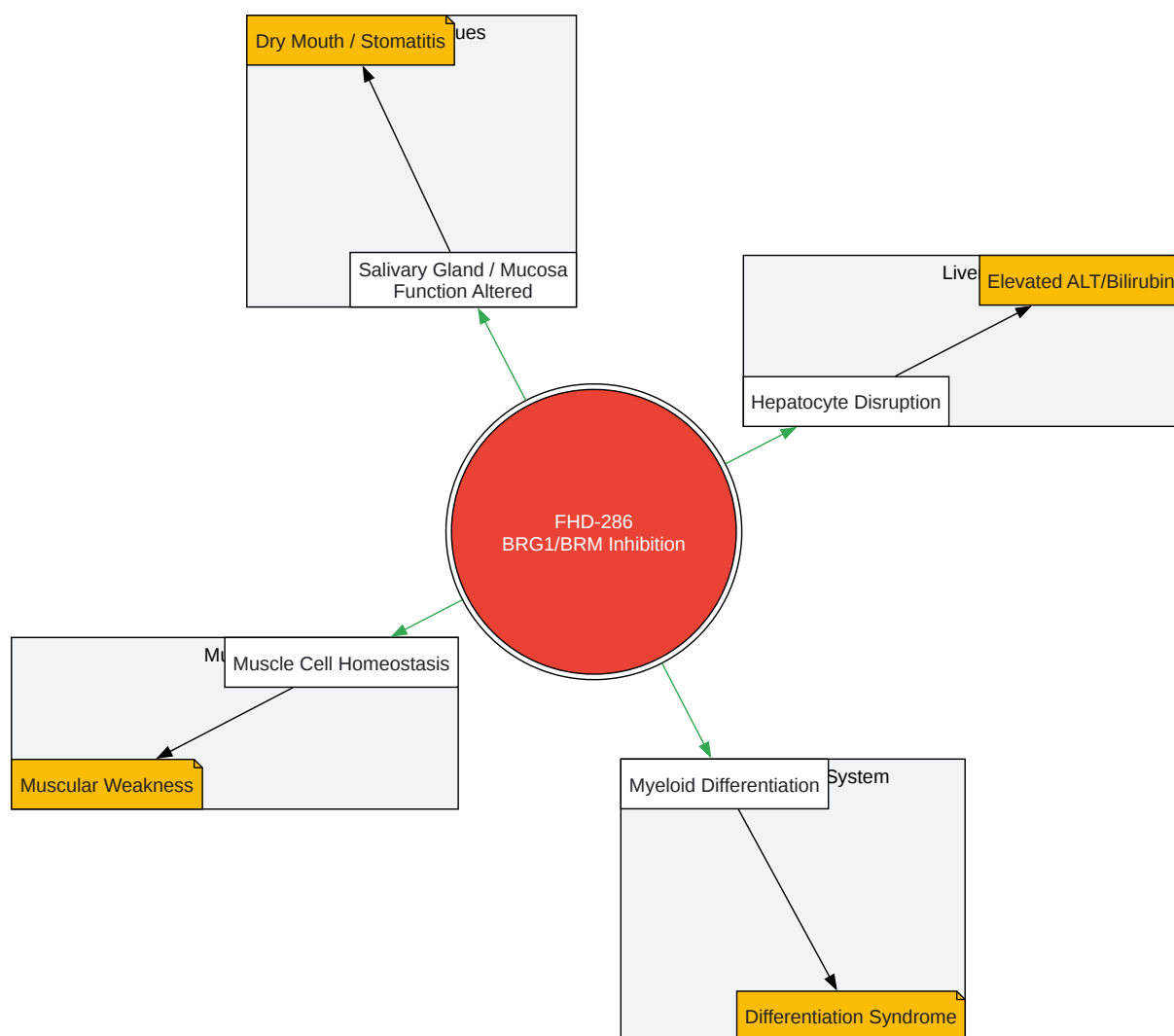
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Caption: Mechanism of action of **FHD-286** on the BAF chromatin remodeling complex.



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Caption: Troubleshooting workflow for unexpected in vitro cytotoxicity.



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Caption: Potential pathways from on-target inhibition to systemic adverse effects.

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- To cite this document: BenchChem. [Fhd-286 off-target effects in non-cancerous cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8820906#fhd-286-off-target-effects-in-non-cancerous-cells]

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